molecular formula C29H44Cl2N2O5 B1671216 Emetine dihydrochloride hydrate CAS No. 7083-71-8

Emetine dihydrochloride hydrate

Cat. No. B1671216
CAS RN: 7083-71-8
M. Wt: 571.6 g/mol
InChI Key: IZTPMTAWOCEKKM-UHFFFAOYSA-N
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Description

Emetine dihydrochloride hydrate is a protein synthesis inhibitor . It is an alkaloid derived from ipecac root . It irreversibly blocks protein synthesis by inhibiting the movement of the ribosome along the mRNA . It induces hypotension by blocking adrenoreceptors and inhibits DNA replication in the early S phase . It has been found to inhibit endemic human coronaviruses and MERS-CoV in cell culture and cell entry assays .


Molecular Structure Analysis

This compound has a molecular formula of C29H44Cl2N2O5 . Its average mass is 571.576 Da and its monoisotopic mass is 570.262756 Da .


Chemical Reactions Analysis

This compound inhibits protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit and inhibiting translocation . When emetine is added to a suspension of HeLa cells or reticulocytes, polyribosomes increase and single ribosomes decrease .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 553.6 g/mol . It is soluble in water to 100 mM .

Scientific Research Applications

  • Anti-Malarial Drug Discovery : Emetine dihydrochloride hydrate has shown potent inhibitory properties against the multidrug-resistant K1 strain of Plasmodium falciparum, a parasite responsible for malaria. This drug has been considered for repositioning as a novel stand-alone anti-malarial option or as a combinatorial partner with other anti-malarial drugs (Matthews et al., 2013).

  • Spectrofluorimetric Determination : this compound can be determined using flow-injection spectrofluorimetric methods, which aids in its detection in various samples. This method involves photoderivatization in the presence of barium peroxide (Benito et al., 1993).

  • Research on Emetic Effects : this compound has been used in studies to understand emetic effects, particularly in animal models. For instance, its effect was tested on Weddell seals as part of a study to obtain stomach contents for dietary studies (Bornemann et al., 1997).

  • Experimental Model in Emesis Research : In research involving Suncus murinus, an animal model, emetine dihydrochloride was used to study the effects of various emetic and antiemetic drugs. This research contributes to a better understanding of emesis, or vomiting, in response to various substances (Ueno et al., 1987).

  • Antiviral Efficacy Against SARS-CoV-2 : Emetine has demonstrated in vitro efficacy against SARS-CoV-2, suggesting its potential as a treatment option for COVID-19. It interferes with the interaction of viral mRNA with eukaryotic translation initiation factor 4E (eIF4E), which is crucial for viral protein synthesis (Kumar et al., 2021).

Safety and Hazards

Emetine dihydrochloride hydrate is fatal if swallowed . It causes skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4.2ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H;1H2/t18-,21-,24+,25-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPMTAWOCEKKM-VXMYZLRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7083-71-8, 313222-95-6
Record name Emetan, 6',7',10,11-tetramethoxy-, dihydrochloride, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007083718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Emetine dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7083-71-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMETAN, 6',7',10,11-TETRAMETHOXY-, DIHYDROCHLORIDE, HYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99K15P31AB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Emetine Dihydrochloride Hydrate a promising antimalarial drug candidate?

A1: this compound has demonstrated potent in vitro activity against the multidrug-resistant Plasmodium falciparum strain K1, with an IC50 of 47 nM []. This is significantly more potent than its anti-amoebic activity, which has an ED50 of 26–32 μM []. This suggests that this compound could be a valuable addition to the arsenal of antimalarial drugs, particularly against resistant strains.

Q2: What is the proposed mechanism of action for this compound against malaria?

A2: While the exact mechanism of action against malaria is still under investigation, this compound is thought to act similarly to atovaquone []. This suggests that it might target the parasite's mitochondria. Further research is needed to confirm this hypothesis and to determine the specific molecular target(s).

Q3: What research has been conducted to explore the synergistic potential of this compound?

A4: Researchers have utilized the CalcuSyn software (Biosoft v2.1) and the Chou-Talalay method to evaluate the drug interactivity between this compound and atovaquone []. This method allows for the objective and automated determination of synergistic potential in vitro.

Q4: What is the significance of investigating the Haemin Polymerization Inhibitory activity of this compound?

A5: Malaria parasites detoxify the toxic heme byproduct of hemoglobin degradation by converting it to hemozoin. Inhibiting this process could be a viable strategy for antimalarial drug development. Studies are ongoing to determine if this compound can effectively inhibit this pathway [].

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